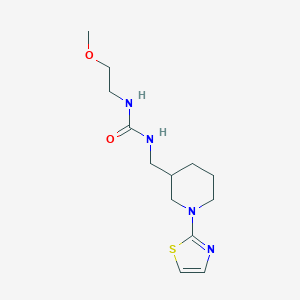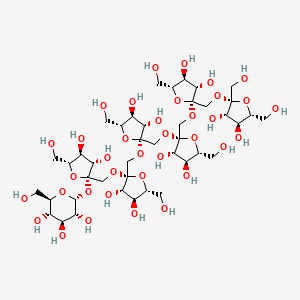
N-(3-Oxo-4H-1,4-benzoxazin-8-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Oxo-4H-1,4-benzoxazin-8-yl)prop-2-enamide, also known as DIMBOA-PE, is a natural compound found in plants of the Poaceae family. It has been extensively studied for its potential use as a biopesticide and as a natural defense mechanism for plants against herbivores.
Mechanism of Action
The mechanism of action of N-(3-Oxo-4H-1,4-benzoxazin-8-yl)prop-2-enamide is not fully understood. However, it is believed to work by disrupting the cellular membranes of insects and fungi, leading to their death. It has also been shown to have an inhibitory effect on certain enzymes, which may contribute to its insecticidal and antifungal properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its potential use as a natural preservative. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-Oxo-4H-1,4-benzoxazin-8-yl)prop-2-enamide in lab experiments is its natural origin. It is a plant-derived compound, making it a potentially safer and more environmentally friendly alternative to synthetic pesticides. Additionally, its high yield and efficient synthesis method make it a cost-effective option for lab experiments. However, one limitation is its potential variability in concentration and purity, which may affect the reproducibility of results.
Future Directions
There are several future directions for the study of N-(3-Oxo-4H-1,4-benzoxazin-8-yl)prop-2-enamide. One potential direction is the development of new synthesis methods to improve the purity and yield of the compound. Additionally, further research is needed to fully understand the mechanism of action and potential applications of the compound. Finally, there is potential for the development of new formulations and delivery methods to improve the efficacy and safety of the compound for use as a biopesticide or natural preservative.
Synthesis Methods
N-(3-Oxo-4H-1,4-benzoxazin-8-yl)prop-2-enamide is synthesized from 2-acetyl-1,4-benzoxazin-3(4H)-one (ABO) and propargylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is typically high, making it an efficient method for the synthesis of this compound.
Scientific Research Applications
N-(3-Oxo-4H-1,4-benzoxazin-8-yl)prop-2-enamide has been extensively studied for its potential use as a biopesticide. It has been shown to have insecticidal and antifungal properties, making it a promising alternative to synthetic pesticides. Additionally, it has been studied for its potential use in animal feed as a natural growth promoter and for its potential as a natural preservative in food products.
properties
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-8-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-9(14)12-7-4-3-5-8-11(7)16-6-10(15)13-8/h2-5H,1,6H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONKTBZKHSBPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC2=C1OCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(2,4-dichlorophenoxymethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2715140.png)
![N-Ethyl-N-[2-[4-(2-methylbenzimidazol-1-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2715141.png)


![5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2715146.png)


![N-(cyanomethyl)-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B2715155.png)
![(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)
![2-(4-chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2715158.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide](/img/structure/B2715159.png)

![2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide](/img/structure/B2715162.png)
